molecular formula C12H18N2O B14841474 4-Tert-butyl-3-cyclopropoxypyridin-2-amine

4-Tert-butyl-3-cyclopropoxypyridin-2-amine

Katalognummer: B14841474
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: MNPFMMPMQXGYMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-3-cyclopropoxypyridin-2-amine is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a pyridin-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butyl group is introduced through alkylation reactions.

    Introduction of the cyclopropoxy group: This step involves the reaction of the pyridine derivative with a cyclopropyl halide under basic conditions to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-3-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-3-cyclopropoxypyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Tert-butylpyridine: Similar structure but lacks the cyclopropoxy and amine groups.

    4-Tert-butyl-3-iodoheptane: Contains a tert-butyl group but differs in the rest of the structure.

    4-Tert-butyl-2,6-dimethylpyridine: Similar pyridine core but with different substituents.

Uniqueness

4-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the combination of the tert-butyl, cyclopropoxy, and amine groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-tert-butyl-3-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI-Schlüssel

MNPFMMPMQXGYMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=NC=C1)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.